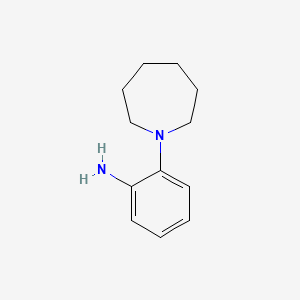

2-(Azepan-1-yl)aniline

Descripción

Contextualization within Organic Chemistry and Heterocyclic Compounds

2-(Azepan-1-yl)aniline is an organic chemical compound that holds a specific position within the realm of heterocyclic chemistry. researchgate.net Structurally, it is characterized by an aniline (B41778) moiety to which a seven-membered azepane ring is attached at the ortho position. ontosight.aicymitquimica.com Aniline, a primary aromatic amine, is a fundamental building block in organic synthesis, while the azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. researchgate.net The combination of these two structural features in this compound results in a molecule with distinct chemical properties and reactivity, making it a subject of interest in synthetic organic chemistry. ontosight.aicymitquimica.com

The presence of the amino group on the aromatic ring and the tertiary amine within the azepane ring provides multiple sites for chemical modification. This dual functionality allows it to serve as a versatile intermediate in the construction of more complex molecular architectures. ontosight.ai Heterocyclic compounds, such as this one, are a cornerstone of medicinal chemistry due to their prevalence in natural products and biologically active molecules. researchgate.net

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| InChI Key | MEZCGYFNGBWOFA-UHFFFAOYSA-N |

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies predominantly in its role as a synthetic intermediate or building block. Researchers utilize this compound as a starting material for the synthesis of a variety of more complex heterocyclic structures and other organic molecules. Its utility is demonstrated in the preparation of derivatives that are investigated for potential applications in medicinal chemistry and materials science. ontosight.aievitachem.com

The aniline portion of the molecule can undergo reactions typical of primary aromatic amines, while the azepane ring introduces specific steric and electronic properties, and can also be involved in chemical transformations. The investigation of this compound and its derivatives is an active area of research, contributing to the development of new synthetic methodologies and the discovery of novel compounds with potentially useful biological activities.

Detailed research has explored how modifications to the this compound scaffold can lead to compounds with specific functions. For instance, the introduction of various substituent groups on the aniline ring has been a common strategy to create libraries of related compounds for screening purposes.

Role of this compound as a Synthetic Intermediate

| Derivative Class | Synthetic Utility | Research Area |

|---|---|---|

| Sulfonamide Derivatives | This compound is reacted with sulfonyl chlorides to produce compounds like 2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline (B2836004). evitachem.com | These derivatives are explored for their potential in medicinal chemistry, with some sulfonamides known for diverse biological activities. evitachem.com |

| Halogenated Derivatives | The compound serves as a precursor for chlorinated or fluorinated analogues, such as 2-(Azepan-1-yl)-5-chloroaniline (B2679783). ontosight.ai | These halogenated derivatives are used in medicinal chemistry research, for example, in the investigation of kinase inhibitors. ontosight.ai |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(azepan-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCGYFNGBWOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424495 | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51627-46-4 | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azepan-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 2-(Azepan-1-yl)aniline and its Analogues

The primary and most common approaches to synthesizing this compound and its substituted derivatives involve a two-step sequence: the coupling of azepane to a nitro-substituted aromatic ring, followed by the reduction of the nitro group to an aniline (B41778).

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the formation of the C-N bond between the azepane ring and the aromatic core. youtube.commasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, most commonly a halide, from an electron-deficient aromatic ring by the nucleophilic azepane. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. youtube.commasterorganicchemistry.com

For instance, the synthesis of 1-(2-fluoro-4-nitrophenyl)azepane (B5108734) is achieved through the reaction of 1-fluoro-2-nitrobenzene (B31998) with azepane. mdpi.com The reaction proceeds readily due to the activation provided by the nitro group. Similarly, substituted anilines like 2-(azepan-1-yl)-5-(trifluoromethyl)aniline (B2946822) can be prepared by reacting 2-chloro-5-(trifluoromethyl)aniline with azepane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Table 1: Examples of SNAr Reactions to form 2-(Azepan-1-yl)nitrobenzene Precursors

| Nitrobenzene Precursor | Nucleophile | Product | Reference |

| 1-Fluoro-2-nitrobenzene | Azepane | 1-(2-Azepan-1-yl)nitrobenzene | mdpi.com |

| 2-Chloro-5-(trifluoromethyl)nitrobenzene | Azepane | 1-(Azepan-1-yl)-4-(trifluoromethyl)-2-nitrobenzene | |

| 1,2-Difluoro-4-nitrobenzene | Azepane | 1-(Azepan-1-yl)-2-fluoro-4-nitrobenzene | mdpi.com |

The efficiency of the SNAr reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the solvent used. Aprotic polar solvents are generally preferred as they can solvate the cation without deactivating the nucleophile.

Following the successful coupling of azepane to the nitroaromatic ring, the subsequent step is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents and conditions can be employed for this transformation.

Commonly used methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite (B78146) (Na2S2O4) are also effective. The choice of reducing agent often depends on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. For example, the reduction of the nitro group in compounds like 4-(azepan-1-yl)-2-phenylquinazoline (B379919) can be achieved using lithium aluminum hydride. evitachem.com

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reagent | Conditions | Comments | Reference |

| H2, Pd/C | Methanol or Ethanol, room temperature | High efficiency, clean reaction | |

| SnCl2·2H2O | Ethanol or Ethyl acetate, reflux | Effective for a wide range of substrates | acs.org |

| Fe, NH4Cl | Ethanol/Water, reflux | Economical and mild | acs.org |

| Na2S2O4 | Water/Methanol | Mild conditions, suitable for sensitive substrates | acs.org |

| LiAlH4 | THF or Diethyl ether, 0 °C to reflux | Powerful reducing agent, can reduce other functional groups | evitachem.com |

Nucleophilic Aromatic Substitution (SNAr) Strategies onto Substituted Nitrobenzenes

Advanced Synthetic Transformations Involving this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems.

The aniline and the adjacent azepane ring in this compound provide a reactive framework for intramolecular oxidative cyclization reactions, leading to the formation of fused heterocyclic systems. For example, 3,6-dimethoxy-2-(azepan-1-yl)aniline can undergo a 4- or 6-electron oxidation using hydrogen peroxide with either hydrochloric or hydrobromic acid to form ring-fused halogenated benzimidazoles or benzimidazolequinones. While the direct oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline has been reported to form pyrrolo[1,2-a]quinoxalines, similar strategies could potentially be applied to this compound derivatives. rsc.org I(III)-catalyzed oxidative cyclization reactions of unactivated anilines have also been developed, offering a mild method for constructing N-heterocycles. nih.gov

The aniline nitrogen of this compound can participate in metal-catalyzed cross-coupling reactions to form new C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose, allowing for the arylation of the aniline nitrogen with a variety of aryl halides and pseudohalides. acs.org This methodology is instrumental in synthesizing complex molecules and has found broad application in medicinal and process chemistry. acs.org Copper-catalyzed C-N cross-coupling reactions also present a viable and often more economical alternative to palladium-based systems. rsc.org These reactions are crucial for constructing nitrogen-containing heterocycles and other complex molecular architectures. ontosight.aieie.grresearchgate.netrsc.org

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heterocyclic systems. mdpi.com While specific examples directly on the this compound core are not extensively documented in the provided results, the principles of C-H activation could be applied to this scaffold. For instance, rhodium-catalyzed asymmetric C-H functionalization has been used on saturated aza-heterocycles like azepane. rsc.org

Carbamoylation, the introduction of a carbamoyl (B1232498) group, is another important transformation. The amino group of this compound can be readily converted to a carbamate. tandfonline.comthieme-connect.de For example, reaction with phosgene (B1210022) or its equivalents, followed by reaction with an alcohol or amine, can yield the corresponding carbamate. thieme-connect.de Carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized using 2-(azepan-1-yl)-2-oxoacetic acid, showcasing the utility of azepane-containing building blocks in constructing complex carbamoylated structures. researchgate.netacs.orgacs.org

Formation of Triazoloamide Derivatives

The synthesis of this compound-based triazoloamide derivatives can be achieved through a multi-step reaction sequence, leveraging the reactivity of the primary aniline group. This process typically involves an initial acylation of the aniline with a haloacetyl chloride, followed by nucleophilic substitution with an azide (B81097), and finally a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

A key initial step is the formation of an amide bond. The synthesis of related N-(2-(azepan-1-yl)phenyl) amides has been demonstrated through the coupling of this compound with various carboxylic acids. For instance, the reaction of this compound with 2-phenylbutanoic acid yields N-(2-(azepan-1-yl)phenyl)-2-phenylbutanamide. This established reactivity confirms the feasibility of the initial acylation step required for triazoloamide synthesis.

The proposed synthetic route to a this compound-derived triazoloamide would proceed as follows:

Acylation: this compound is first reacted with 2-chloroacetyl chloride in the presence of a base to form the intermediate, N-(2-(azepan-1-yl)phenyl)-2-chloroacetamide.

Azidation: The resulting chloroacetamide is then treated with sodium azide in a polar aprotic solvent, such as DMF, to yield N-(2-(azepan-1-yl)phenyl)-2-azidoacetamide via an SN2 reaction.

Cycloaddition: The final step involves the [3+2] Hüisgen cycloaddition of the azidoacetamide with a terminal alkyne. This reaction is typically catalyzed by a copper(I) source to afford the desired 1,2,3-triazoloamide derivative.

The following table outlines the proposed reactants and intermediates for the synthesis of a generic triazoloamide derivative starting from this compound.

| Step | Reactant 1 | Reactant 2 | Product |

| 1. Acylation | This compound | 2-Chloroacetyl chloride | N-(2-(azepan-1-yl)phenyl)-2-chloroacetamide |

| 2. Azidation | N-(2-(azepan-1-yl)phenyl)-2-chloroacetamide | Sodium azide | N-(2-(azepan-1-yl)phenyl)-2-azidoacetamide |

| 3. Cycloaddition | N-(2-(azepan-1-yl)phenyl)-2-azidoacetamide | Terminal alkyne (e.g., Phenylacetylene) | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(2-(azepan-1-yl)phenyl)acetamide |

Petasis Reaction Applications

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in synthetic organic chemistry. wikipedia.org

N-alkylanilines have been shown to be effective substrates in the Petasis reaction. nih.govtuni.fi Given that this compound contains a secondary N-alkylaniline moiety within its structure (the azepane nitrogen attached to the aromatic ring), it is a suitable candidate for this transformation. The reaction would involve the condensation of the secondary amine of the azepane ring with an aldehyde to form an in-situ generated iminium ion. This electrophilic intermediate then reacts with the organoboronic acid to yield the final tertiary amine product.

A general scheme for the Petasis reaction involving this compound would utilize the secondary amine of the azepane ring. The primary aniline group is generally less reactive under these conditions.

The expected reaction would proceed as follows:

Iminium Ion Formation: The secondary amine of this compound condenses with an aldehyde (e.g., formaldehyde) to form a reactive iminium ion.

Nucleophilic Addition: An organoboronic acid (e.g., phenylboronic acid) adds to the iminium ion, transferring the organic group from boron to the carbon of the former carbonyl group.

Product Formation: Subsequent workup yields the tertiary amine product.

The table below illustrates the components for a potential Petasis reaction with this compound.

| Component | Example Compound | Role |

| Amine | This compound | Nucleophile (secondary amine) |

| Carbonyl | Formaldehyde | Electrophile precursor |

| Boronic Acid | Phenylboronic acid | Nucleophile source |

| Product | 1-(Phenylmethyl)-2-(azepan-1-yl)aniline | Tertiary amine |

This reaction provides a direct and efficient method for the C-alkylation or C-arylation of the azepane nitrogen, further functionalizing the this compound scaffold.

Mechanistic Investigations of 2 Azepan 1 Yl Aniline Reactivity

Reaction Mechanism Elucidation for Cyclization Processes

Role of Intermediate Species (e.g., Nitroso-intermediates)

In the reactivity of N-alkylanilines, nitroso-intermediates are often pivotal. rsc.org The reaction of N,N-dialkyl aromatic amines with nitrous acid is known to proceed through the formation of an N-nitrosoaniline. researchgate.net In the context of cyclization, a nitroarene precursor can be reduced to a nitrosoarene, which then acts as a key intermediate for C-N bond formation. rsc.org For example, the reductive coupling of nitroarenes with anilines can be catalyzed by organophosphorus compounds, where the nitroarene is first deoxygenated to a nitrosoarene intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack, leading to cyclization.

Kinetic studies on related systems have provided evidence for multi-step mechanisms involving various intermediates. For instance, the "declick" reaction of certain aniline (B41778) derivatives shows time-dependent spectra without isosbestic points, which points to a process with multiple intermediate species. semanticscholar.org In some cases, photolysis of N-nitroso-N-methylaniline can lead to ring-nitrated products, indicating the formation of reactive intermediates under photochemical conditions. acs.org

Electronic and Steric Influences on Reaction Outcomes

The outcome of reactions involving 2-(azepan-1-yl)aniline is significantly influenced by both electronic and steric effects. Electronic effects are transmitted through the bonds of the molecule, while steric effects arise from the spatial arrangement of atoms. stackexchange.com

Electronic Effects: The electron-donating nature of the azepanyl group at the ortho position of the aniline can influence the reactivity of the aromatic ring. In related systems, electron-donating groups on the N-aryl substituent have been shown to increase the rate of gold-catalyzed [4+3]-cycloaddition reactions. nih.gov This is attributed to the stabilization of positively charged intermediates. Conversely, electron-withdrawing groups can have the opposite effect. sci-hub.se In nucleophilic aromatic substitution (SNAr) reactions, the electronic nature of substituents on the phenyl ring plays a crucial role in determining the reaction rate and mechanism. rsc.org

Steric Effects: The bulky azepane ring in this compound introduces significant steric hindrance around the amino group. This steric bulk can direct the regioselectivity of reactions and influence the stability of intermediates. For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, a significant rate reduction compared to aniline is attributed to increased steric hindrance during the formation of the intermediate and in the subsequent proton transfer step. rsc.org Similarly, the synthesis of alkyldiarylamines can be challenging when the alkyl group is larger than ethyl, due to steric hindrance leading to side reactions. cmu.edu In some cases, steric hindrance can completely prevent reactions, such as the di-C-oxyalkylation of N,N-dimethylaniline. ineosopen.org

Table 1: Influence of Electronic and Steric Effects on Reaction Outcomes

| Factor | Influence on this compound Reactivity | Example from Related Systems | Citation |

|---|---|---|---|

| Electronic | The electron-donating azepanyl group can activate the aromatic ring towards electrophilic attack and stabilize cationic intermediates in cyclization reactions. | Electron-donating groups on N-aryl imines enhance the rate of gold-catalyzed cycloadditions. | nih.gov |

| Steric | The bulky azepane ring can hinder the approach of reagents to the amino group and the ortho position, influencing regioselectivity and reaction rates. | Increased steric hindrance in N-methylaniline slows down SNAr reactions compared to aniline. | rsc.org |

| Steric | The azepane ring may favor certain conformations in transition states, leading to specific stereochemical outcomes. | The steric bulk of methyl groups in a substituted biphenyl (B1667301) prevents a planar configuration. | stackexchange.com |

Stereochemical Considerations in Synthetic Transformations

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect, particularly when chiral centers are present or created during a transformation. The azepane ring itself can adopt various conformations, which can influence the stereochemical course of a reaction.

In the synthesis of azepane-based compounds, controlling the stereochemistry is a significant challenge. researchgate.net For instance, in hetero-[5+2] cycloaddition reactions to form azepanes, the substitution pattern on the reactants can lead to divergent stereochemical outcomes. researchgate.net The development of stereoselective methods for the synthesis of substituted azepanes is an active area of research. This includes dearomative ring expansion of nitroarenes, where the substitution pattern of the starting material is translated to the azepane product. manchester.ac.uk

Furthermore, atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, has been observed in N-aryl 5H-dibenz[b,f]azepines, which are structurally related to N-aryl anilines. jst.go.jp The steric bulk of substituents on the nitrogen and the aromatic rings can lead to stable atropisomers that can be separated. While this compound itself is not chiral, reactions that introduce a chiral center or a new stereogenic axis can lead to the formation of stereoisomers. The conformational preferences of the azepane ring would likely play a role in the diastereoselectivity of such transformations.

Derivatization and Structural Modification Studies

Synthesis of Substituted 2-(Azepan-1-yl)aniline Derivatives

The synthesis of substituted this compound derivatives often involves nucleophilic aromatic substitution (SNAr) reactions or other standard organic transformations. These derivatives are crucial for structure-activity relationship (SAR) studies.

Dimethoxyanilines: The synthesis of 2-(azepan-1-yl)-3,6-dimethoxyaniline has been reported starting from 1,4-dimethoxy-2,3-dinitrobenzene. The process involves a nucleophilic aromatic substitution with azepane, followed by the reduction of the nitro group, typically using iron powder. This method highlights a common strategy for introducing the azepane moiety onto a substituted benzene (B151609) ring.

Chloroanilines: Several chloro-substituted derivatives of this compound have been synthesized and studied. For instance, 2-(azepan-1-yl)-5-chloroaniline (B2679783) is a known compound in medicinal chemistry, often synthesized through nucleophilic substitution or cross-coupling reactions. ontosight.ai The presence of the chlorine atom can significantly influence the electronic properties and biological activity of the molecule. ontosight.aiontosight.ai Another example is 2-(azepan-1-yl)-3-chloroaniline, a substituted aniline (B41778) derivative featuring the azepane ring at the 2-position and a chlorine atom at the 3-position. The hydrochloride salt of 2-(azepan-1-yl)-5-chloroaniline has also been prepared to enhance aqueous solubility. ontosight.ai

Other Substituted Derivatives: The versatility of the this compound scaffold is further demonstrated by the synthesis of other derivatives, such as those with trifluoromethyl and piperidine-1-sulfonyl groups. The synthesis of 2-(azepan-1-yl)-5-(trifluoromethyl)aniline (B2946822) is typically achieved by reacting 2-chloro-5-(trifluoromethyl)aniline with azepane in the presence of a base like potassium carbonate. Similarly, 2-(azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline (B2836004) can be prepared through a multi-step process involving the formation of piperidine-1-sulfonyl chloride, followed by a nucleophilic substitution reaction with this compound. evitachem.com

Table 1: Examples of Substituted this compound Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 2-(Azepan-1-yl)-3,6-dimethoxyaniline | 1,4-Dimethoxy-2,3-dinitrobenzene, Azepane | Nucleophilic Aromatic Substitution, Reduction | |

| 2-(Azepan-1-yl)-5-chloroaniline | Chloro-substituted aniline precursor, Azepane | Nucleophilic Substitution/Cross-coupling | ontosight.ai |

| 2-(Azepan-1-yl)-3-chloroaniline | 3-chloro-substituted aniline precursor, Azepane | Not specified | |

| 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline | 2-Chloro-5-(trifluoromethyl)aniline, Azepane | Nucleophilic Substitution | |

| 2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline | This compound, Piperidine-1-sulfonyl chloride | Nucleophilic Substitution | evitachem.com |

Exploration of Analogues with Varied Cyclic Amine Moieties

To understand the role of the seven-membered azepane ring in the biological activity and chemical properties of these compounds, researchers have synthesized analogues with different cyclic amine moieties. This allows for a systematic investigation of the impact of ring size and the presence of other heteroatoms.

Analogues containing morpholine, piperidine (B6355638), and pyrrolidine (B122466) have been synthesized using similar synthetic strategies to those employed for this compound derivatives. For example, 2-(morpholin-4-yl)aniline, 2-(piperidin-1-yl)aniline, and 2-(pyrrolidin-1-yl)aniline (B1580571) have been prepared through the nucleophilic aromatic substitution of these cyclic amines onto a suitable benzene precursor, followed by reduction. These studies are essential for elucidating the structure-activity relationships and determining the optimal cyclic amine for a desired application.

Table 2: Analogues of this compound with Varied Cyclic Amines

| Cyclic Amine Moiety | Resulting Analogue Name | Synthetic Approach | Reference |

|---|---|---|---|

| Morpholine | 2-(Morpholin-4-yl)aniline | Nucleophilic Aromatic Substitution, Reduction | |

| Piperidine | 2-(Piperidin-1-yl)aniline | Nucleophilic Aromatic Substitution, Reduction | |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)aniline | Nucleophilic Aromatic Substitution, Reduction |

Design and Synthesis of Fused Heterocyclic Systems Incorporating this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of the ortho-amino group facilitates cyclization reactions to form a variety of biologically relevant heterocyclic rings.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. Derivatives of this compound can be used to synthesize ring-fused benzimidazoles. encyclopedia.pub For instance, the oxidative cyclization of 2-(cycloamino)anilines, including the azepane derivative, can lead to the formation of benzimidazole (B57391) structures. encyclopedia.pub The synthesis of benzimidazolequinones from dimethoxy-substituted anilines has also been explored, involving oxidative conditions.

Phenazines are another class of nitrogen-containing heterocycles with diverse biological properties. rroij.com The synthesis of phenazine (B1670421) derivatives can be achieved from aniline precursors. researchgate.netclockss.org In some cases, the synthesis of ring-fused benzimidazoles from 3,6-dimethoxy-2-(cycloamino)anilines can lead to the unexpected formation of phenazine byproducts, such as 1,4,6,9-tetramethoxyphenazine. encyclopedia.pub This highlights the competing reaction pathways that can occur during the oxidative cyclization of these systems.

The this compound moiety has been incorporated into more complex polycyclic structures. Research has shown that reactions involving 2-(azepan-1-yl)-1-methyl-1H-indole-3-carbaldehyde and active methylene (B1212753) compounds can afford spirocyclic fused α-carbolines. researchgate.net This demonstrates the utility of the azepanyl-substituted scaffold in constructing intricate three-dimensional molecular architectures.

Quinazolines and azepines are important heterocyclic systems in medicinal chemistry. researchgate.netsemanticscholar.org The synthesis of hybrid molecules combining these two scaffolds has been an area of active research. For example, 4-(azepan-1-yl)-2-phenylquinazoline (B379919) has been synthesized through multi-step organic reactions, which typically involve the preparation of the quinazoline (B50416) core followed by the introduction of the azepane ring via nucleophilic substitution. evitachem.com Another approach involves the reaction of quinazolinone chalcones with 2-amino aniline to produce diazepine (B8756704) derivatives, which are azepine-containing structures. nih.gov These hybrid structures offer the potential for novel biological activities by combining the pharmacophoric features of both quinazoline and azepine rings.

Applications in Medicinal and Biological Chemistry

Design and Synthesis of Bioactive Derivatives

The rational design and synthesis of new chemical entities often rely on established molecular scaffolds that can be systematically modified to optimize biological activity. The 2-(azepan-1-yl)aniline moiety has proven to be a valuable starting point for such endeavors.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives incorporating the this compound scaffold, SAR studies have provided critical insights. For instance, in a series of novel glycine (B1666218) transporter 1 (GlyT1) inhibitors, the replacement of a piperidine (B6355638) ring with an azepane ring on a benzenesulfonamide (B165840) core led to a modest increase in potency. nih.gov Further SAR exploration on the 2-(azepan-1-yl)-2-phenylethanamine aromatic ring identified that ortho substitution yielded the most potent inhibitor in the series, with an IC₅₀ of 37 nM. nih.gov

Similarly, in the development of inhibitors for the KV10.1 potassium channel, a target in cancer therapy, SAR studies on diarylamine structures revealed the importance of specific substituents. semanticscholar.org While the initial hit compound had an IC₅₀ of 3.70 µM, optimization led to analogues with significantly improved potency, demonstrating IC₅₀ values in the nanomolar range (e.g., 214 nM and 568 nM). semanticscholar.org

Molecular docking, a computational technique, is often employed to predict the binding orientation of small molecule ligands to their protein targets. uomisan.edu.iq This method has been used to rationalize the selectivity of pyrimidine-based CDK9 inhibitors. cardiff.ac.uk Docking studies predicted that a meta-anilino substituent would bind differently in the active sites of CDK9 versus CDK2, helping to explain observed selectivity. cardiff.ac.uk For other aniline (B41778) derivatives, molecular docking has been used to investigate interactions with targets like DNA and various enzymes, providing insights into binding modes and potential biological activity. uomisan.edu.iqresearchgate.net

Table 1: SAR Data for Selected this compound Derivatives

| Compound Series | Target | Key Structural Modification | Resulting Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | GlyT1 | Ortho substitution on the 2-phenylethanamine ring | 37 nM | nih.gov |

| Diarylamine Analogues | KV10.1 Channel | Structural optimization of initial hit | 214 nM | semanticscholar.org |

The this compound scaffold has been integral to the design of ligands for a variety of biological targets implicated in disease. Its ability to be incorporated into larger, more complex structures makes it a valuable component in the medicinal chemist's toolkit. evitachem.comresearchgate.net

Derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. cardiff.ac.uk By synthesizing a series of 2,4,5-trisubstituted pyrimidines incorporating anilino fragments, researchers aimed to create selective CDK9 inhibitors. cardiff.ac.ukworktribe.com The design strategy focused on exploiting differences in the ATP-binding pockets of CDK9 and the closely related CDK2 to achieve selectivity. cardiff.ac.uk

Another area of focus has been the development of inhibitors for estrogen sulfotransferase (SULT1E1), an enzyme that inactivates estrogens and is implicated in hormone-dependent cancers. researchgate.neteur.nl A potent inhibitor of this enzyme, N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine, incorporates the azepane moiety as part of a larger purine-based structure. researchgate.netresearchgate.net

Furthermore, the azepane ring from the this compound structure has been used in creating dual-target ligands. For example, piperidine and azepane derivatives have been synthesized to act as ligands for both the histamine (B1213489) H3 and sigma-1 receptors, which are targets for treating neuropathic pain. nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Docking

Investigation of Pharmacological Mechanisms

Understanding how a molecule exerts its effects at a cellular and molecular level is crucial for drug development. Research on this compound derivatives has shed light on their mechanisms of action.

Enzyme inhibition is a common mechanism of action for many drugs. As mentioned, derivatives containing the this compound core have been identified as potent inhibitors of specific enzymes.

Estrogen sulfotransferase (SULT1E1) is a key enzyme in the metabolism of estrogen, converting it to an inactive form. eur.nlnih.gov Inhibition of SULT1E1 can increase the local concentration of active estrogens, a mechanism that can be exploited for therapeutic purposes but also poses risks. eur.nl The compound N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine was identified as a potent inhibitor of SULT1E1. researchgate.netresearchgate.net The crystal structure of this compound reveals specific dihedral angles between its pyrimidine (B1678525), benzene (B151609), and imidazole (B134444) rings, which are crucial for its inhibitory activity. researchgate.net

Other enzyme targets include choline (B1196258) kinase (CKα), which is involved in cell signaling and proliferation. Thienopyrimidinium derivatives bearing an azepane group have been evaluated as CKα inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range and an ability to inhibit choline uptake in cancer cells. mdpi.com

Table 2: Enzyme Inhibition Data for Selected Azepane-Containing Compounds

| Compound/Series | Enzyme Target | Reported Activity | Reference |

|---|---|---|---|

| N-[2-(Azepan-1-yl)-9-isopropyl-9H-purin-6-yl]-4-methoxybenzylamine | Estrogen Sulfotransferase (SULT1E1) | Potent Inhibitor | researchgate.netresearchgate.net |

| Thienopyrimidinium Derivatives | Choline Kinase α (CKα) | IC₅₀ = 0.46 µM (for compound Ff-35) | mdpi.com |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Glycine Transporter 1 (GlyT1) | IC₅₀ = 37 nM (for compound 39) | nih.gov |

The biological effects of many compounds stem from their direct interaction with macromolecules like DNA and proteins. Acridine (B1665455) derivatives, for example, are known to intercalate into DNA, inserting their planar chromophore between base pairs. nih.gov This interaction can disrupt DNA replication and transcription, leading to antiproliferative effects. nih.gov Urea derivatives of proflavine, an acridine dye, have been synthesized to enhance this activity, with some showing potent anticancer effects. nih.gov

Molecular docking studies have further elucidated these interactions. For instance, the interaction of a 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound with DNA was investigated, revealing that hydrogen bonds are a key feature of the effective interaction. researchgate.net Similarly, the binding of CDK9 inhibitors to the protein was rationalized through computational models, highlighting how specific substitutions on the aniline ring could influence binding affinity and selectivity. cardiff.ac.uk

Enzyme Inhibition Studies (e.g., Estrogen Sulfotransferase)

Preclinical Evaluation of Therapeutic Potential

Before a compound can be considered for human trials, it must undergo preclinical evaluation to assess its efficacy and safety in non-human systems. Derivatives of this compound have shown promise in various preclinical models.

For example, novel KV10.1 inhibitors based on a diarylamine structure have been shown to reduce tumor progression in both in vitro and in vivo studies, making them promising candidates for anticancer drug discovery. semanticscholar.org The optimized compounds showed improved potency in whole-cell patch-clamp experiments. semanticscholar.org

In the context of antimicrobial research, benzothiazole (B30560) derivatives containing an azepane moiety have been synthesized and tested against various bacterial and fungal strains. One such compound, 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, demonstrated the highest antibacterial activity against S. aureus with a minimum inhibitory concentration (MIC) of 15.62 mcg/ml. uop.edu.jo

Furthermore, some N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide GlyT1 inhibitors showed favorable brain-plasma ratios in pharmacokinetic studies in rats, indicating good central nervous system penetration, a critical property for drugs targeting the brain. nih.gov

In vitro Antimicrobial Efficacy (e.g., antibacterial, antifungal)

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Research has shown that introducing different substituents to the this compound core can significantly influence antimicrobial potency. For instance, a benzothiazole derivative incorporating an azepan-1-yl moiety, specifically 2-[4-(azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, demonstrated notable antibacterial and antifungal activity. It was particularly effective against the Gram-positive bacterium Staphylococcus aureus with an MIC of 15.62 µg/mL and the fungus Candida albicans with an MIC of 31.25 µg/mL. uop.edu.jo

In another study, boron-containing compounds featuring a 4-(azepan-1-yl) group were synthesized and tested for antifungal properties. One such derivative, (3-{[4-(azepan-1-yl)-3-fluorophenyl]carbamoyl}phenyl)boronic acid, showed promising activity against the dermatophytes Trichophyton rubrum and Trichophyton mentagrophytes, with MIC₉₀ values of 42.0 µM and 21.0 µM, respectively. mdpi.comnih.gov These findings highlight the potential of using the azepane ring as a key pharmacophore in the design of new antifungal agents. mdpi.com

Additionally, related compounds containing azepane and trifluoromethyl groups have shown significant effectiveness against mycobacterial strains, which are responsible for diseases like tuberculosis. The mechanism for some azepane derivatives is believed to involve the inhibition of MmpL3, a crucial transporter in the mycobacterial cell wall.

| Compound Derivative | Microorganism | Activity (MIC/MIC₉₀) | Reference |

|---|---|---|---|

| 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | Staphylococcus aureus (ATCC 6538p) | 15.62 µg/mL | uop.edu.jo |

| 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | Candida albicans (ATCC 10231) | 31.25 µg/mL | uop.edu.jo |

| (3-{[4-(Azepan-1-yl)-3-fluorophenyl]carbamoyl}phenyl)boronic acid | Trichophyton rubrum (ATCC 28189) | 42.0 µM | mdpi.com |

| (3-{[4-(Azepan-1-yl)-3-fluorophenyl]carbamoyl}phenyl)boronic acid | Trichophyton mentagrophytes (ATCC 11481) | 21.0 µM | mdpi.com |

In vitro Antiproliferative Activity against Cancer Cell Lines

The this compound framework is a feature of several classes of compounds designed as potential anticancer agents. These molecules have been tested for their cytotoxic effects against a variety of human cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).

One area of research involves isosteviol (B191626) derivatives. A compound containing the 2-(azepan-1-yl)-2-oxoethyl moiety demonstrated significant antiproliferative activity against the BEL-7402 (human liver cancer) and HepG2 (human liver cancer) cell lines, with IC₅₀ values of 13.22 ± 0.32 µM and 20.51 ± 0.46 µM, respectively. mdpi.com

Another class of compounds, naphthoquinone derivatives, has also shown promise. The compound 2-(Azepan-1-yl)-3-chloro-1,4-naphthoquinone was tested against a panel of cancer cell lines, exhibiting an IC₅₀ of 4.54 µM against MCF-7 (human breast adenocarcinoma) and 6.43 µM against the MDA-MB-231 breast cancer line. asianpubs.orgresearchgate.net

Furthermore, pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. A derivative, 2-((3-(azepan-1-yl)phenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile, showed antiproliferative activity against the MV4-11 (leukemia) and MOLM-13 (leukemia) cell lines with GI₅₀ values of 0.70 µM and 0.58 µM, respectively. cardiff.ac.ukworktribe.com

| Compound Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 2-(Azepan-1-yl)-3-chloro-1,4-naphthoquinone | MCF-7 | Breast Adenocarcinoma | 4.54 µM | asianpubs.orgresearchgate.net |

| 2-(Azepan-1-yl)-3-chloro-1,4-naphthoquinone | MDA-MB-231 | Breast Adenocarcinoma | 6.43 µM | asianpubs.orgresearchgate.net |

| 2-(azepan-1-yl)-2-oxoethyl isosteviol derivative | BEL-7402 | Liver Cancer | 13.22 ± 0.32 µM | mdpi.com |

| 2-(azepan-1-yl)-2-oxoethyl isosteviol derivative | HepG2 | Liver Cancer | 20.51 ± 0.46 µM | mdpi.com |

| 2-((3-(azepan-1-yl)phenyl)amino)-...-carbonitrile | MV4-11 | Leukemia | 0.70 µM | cardiff.ac.ukworktribe.com |

| 2-((3-(azepan-1-yl)phenyl)amino)-...-carbonitrile | MOLM-13 | Leukemia | 0.58 µM | cardiff.ac.ukworktribe.com |

| (3-{[4-(Azepan-1-yl)-3-fluorophenyl]carbamoyl}phenyl)boronic acid | SCC-25 | Oral Squamous Cell Carcinoma | 67.57 µM | mdpi.com |

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and oxidative stress are implicated in the pathology of many neurodegenerative diseases. nih.govcsic.es Consequently, compounds that exhibit both anti-inflammatory and neuroprotective activities are of significant therapeutic interest. Research into derivatives related to this compound suggests potential in this area.

Studies on related structures indicate that the azepane moiety can be a key component in molecules designed to interact with targets in the central nervous system. For example, research on related compounds has pointed to possible neuroprotective effects via the inhibition of cholinesterase enzymes. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov

A specific chromone (B188151) derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, was found to be a dual inhibitor of both AChE and BuChE, with IC₅₀ values of 10.6 µM and 25.0 µM, respectively. This molecule also showed a high affinity for the sigma-1 (σ1) receptor (Ki = 27.2 nM), a protein implicated in neuroprotection and the modulation of neuronal function. nih.gov

The anti-inflammatory potential of such compounds is often evaluated by their ability to suppress the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) in activated immune cells such as microglia. nih.govarvojournals.org The neuroprotective effect is assessed by the compound's ability to protect neuronal cells from damage induced by toxins or conditions mimicking ischemia. arvojournals.orgfortuneonline.org While direct data on this compound is limited, the promising results from structurally similar compounds warrant further investigation into its potential as a neuroprotective and anti-inflammatory agent. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular structure, stability, and electronic properties. For a molecule such as 2-(azepan-1-yl)aniline, these calculations can elucidate the interplay between the electron-donating amino group and the bulky azepane substituent on the aniline (B41778) framework.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), could be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Such studies can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT is instrumental in calculating energy-related properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability.

A related study on 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol utilized DFT to investigate its electronic properties, highlighting the utility of this method for complex amine derivatives. While the specific findings for that molecule are distinct, the methodological approach would be directly transferable to the study of this compound.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed description of the electron density distribution in atomic and molecular orbitals, translating the complex wave function into a familiar Lewis structure of localized bonds and lone pairs.

If applied to this compound, NBO analysis would quantify the delocalization of electron density, particularly the lone pair of the aniline nitrogen into the aromatic ring and the nature of the bond between the azepane nitrogen and the phenyl ring. The analysis involves a second-order Fock matrix to evaluate donor-acceptor interactions, which can reveal hyperconjugative effects that contribute to the molecule's stability. For instance, interactions between the filled orbitals of the nitrogen lone pairs and the antibonding orbitals of the phenyl ring would be quantified. This information helps in understanding the electronic landscape of the molecule and rationalizing its chemical behavior.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. The structure of this compound, with its amino group (donor) and the aromatic ring (π-system), suggests potential for NLO activity.

Computational methods, specifically DFT, can be used to predict the NLO properties of a molecule by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. For this compound, a theoretical study would involve calculating these parameters to assess its potential as an NLO material. The results are often compared to a known NLO material, like p-nitroaniline, to benchmark the compound's performance.

Natural Bond Orbital (NBO) Analysis for Electronic Density and Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While a QSAR model cannot be built on a single compound, understanding the process is key to seeing how this compound could be evaluated as part of a larger chemical library.

The first step in developing a QSAR model is to calculate molecular descriptors for a set of related compounds. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. For this compound and its analogues, hundreds of descriptors could be calculated, such as molecular weight, logP (lipophilicity), and various topological indices.

The subsequent crucial step is the selection of a subset of these descriptors that are most relevant to the activity being modeled. This is done to avoid overfitting and to create a robust and interpretable model.

Table 2: Examples of Molecular Descriptor Classes for QSAR

| Descriptor Class | Examples |

|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Partial Charges, Dipole Moment |

Once relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates a linear equation. More advanced methods like Lasso (Least Absolute Shrinkage and Selection Operator) can also be employed for feature selection and regression.

The developed model must be rigorously validated to ensure its predictive power. This typically involves internal validation (e.g., cross-validation using the training set) and external validation (using a separate test set of compounds that were not used in model development). A statistically significant and predictive QSAR model could then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Prediction of Biological Activities and Lead Optimization

Computational methods are integral to modern drug discovery, enabling the early prediction of biological activities and guiding the optimization of lead compounds. For this compound, in silico tools can forecast a wide range of potential therapeutic applications and toxicities, thereby streamlining the research and development process. nih.gov

One powerful approach for this is the Prediction of Activity Spectra for Substances (PASS) tool, which estimates a compound's biological potential based on its structural formula by comparing it to a vast database of known structure-activity relationships. way2drug.com For this compound, a PASS analysis would likely predict a spectrum of activities based on its aniline and azepane moieties, which are present in numerous biologically active molecules. ontosight.ainih.gov The predicted activities are expressed as a pair of probabilities: Pa (probability of being active) and Pi (probability of being inactive). While specific PASS results for this exact compound are not publicly documented, an illustrative prediction might resemble the data in Table 1, focusing on activities commonly associated with related chemical structures, such as anticancer and antimicrobial effects. nih.govmdpi.comevitachem.com

| Predicted Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) | Plausible Rationale based on Structural Analogs |

|---|---|---|---|

| Antineoplastic | 0.650 | 0.015 | Aniline and azepane motifs are found in various anticancer agents. mdpi.comevitachem.com |

| Kinase Inhibitor | 0.580 | 0.042 | Many kinase inhibitors incorporate substituted aniline scaffolds. nih.gov |

| Antimicrobial | 0.550 | 0.061 | Azepane-containing heterocyclic compounds have shown antimicrobial properties. mdpi.com |

| Anti-HIV | 0.490 | 0.075 | Aniline derivatives have been explored as potential anti-HIV agents. mdpi.comacs.org |

| CYP450 Substrate | 0.720 | 0.009 | Aniline derivatives are commonly metabolized by cytochrome P450 enzymes. ru.nl |

Once a promising biological activity is identified, the process of lead optimization begins. This iterative cycle involves modifying the lead compound—in this case, this compound—to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects. pharmafeatures.comfrontiersin.org Computational chemistry plays a pivotal role in guiding these modifications through the analysis of Structure-Activity Relationships (SAR). pharmafeatures.com

For the this compound scaffold, lead optimization strategies could include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., fluoro, trifluoromethyl) at different positions on the aniline ring can modulate electronic properties, lipophilicity, and metabolic stability. mdpi.comsigmaaldrich.com For instance, a trifluoromethyl group can enhance metabolic stability and binding affinity. cardiff.ac.uk

Modification of the Azepane Ring: Altering the seven-membered azepane ring, for example, by introducing substituents or changing its conformation, could improve binding to a biological target.

Hybrid Molecule Design: Fusing the this compound core with other pharmacophores can create hybrid molecules with enhanced or novel activities. frontiersin.org An example from related research involves incorporating this type of structure into a larger quinazoline (B50416) system to target specific enzymes. evitachem.com

Computational tools such as molecular docking and molecular dynamics simulations are used to predict how these structural changes will affect the compound's interaction with its biological target, allowing chemists to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net

Applicability Domain Assessment

A crucial aspect of any Quantitative Structure-Activity Relationship (QSAR) model is defining its Applicability Domain (AD). tum.de The AD is the theoretical region within the chemical space, defined by the model's descriptors and response range, for which the model is considered reliable and can make predictions with confidence. researchgate.netscispace.com The Organisation for Economic Co-operation and Development (OECD) includes AD assessment as a fundamental principle for the regulatory acceptance of QSAR models. scispace.com Predictions for compounds that fall outside the AD are considered extrapolations and have a higher degree of uncertainty. researchgate.net

The AD is determined based on the characteristics of the training set compounds used to build the QSAR model. cadaster.eu Several methods exist to define this domain, including:

Descriptor Range (Bounding Box): This is the simplest method, where the AD is defined by the minimum and maximum values of each molecular descriptor used in the model for the training set compounds. cadaster.eu A new compound is considered inside the AD only if all its descriptor values fall within these ranges.

Leverage Approach: This statistical method assesses the influence of a compound on the model. Compounds with high leverage values are far from the centroid of the training set in the descriptor space and may be outside the AD. researchgate.net A Williams plot, which graphs standardized residuals versus leverage values, is a common tool for visualizing the AD. researchgate.netresearchgate.net

Similarity-Based Methods: The AD can be defined based on a new compound's similarity to the compounds in the training set, using various similarity metrics like Tanimoto coefficients with molecular fingerprints. researchgate.net

For any QSAR model developed to predict the activity of this compound derivatives, a rigorous AD assessment would be required. For instance, if a hypothetical QSAR model was built to predict the antineoplastic activity of substituted anilines, its AD would be defined by the structural and physicochemical properties of the anilines in the training set. Table 2 illustrates the concept of a descriptor range for such a hypothetical training set.

| Molecular Descriptor | Minimum Value in Training Set | Maximum Value in Training Set | Value for this compound | In Domain? |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 93.13 | 250.00 | 190.28 | Yes |

| logP (Octanol-Water Partition Coefficient) | 1.10 | 3.50 | 2.60 | Yes |

| Topological Polar Surface Area (TPSA, Ų) | 26.02 | 65.00 | 29.24 | Yes |

| Number of Rotatable Bonds | 0 | 5 | 2 | Yes |

| Number of Hydrogen Bond Acceptors | 1 | 4 | 2 | Yes |

In this illustrative example, this compound falls within the defined ranges for all descriptors, meaning a prediction of its activity by this hypothetical model would be considered reliable. If a derivative's descriptor value fell outside one of these ranges, its prediction would be flagged as an extrapolation, necessitating further experimental validation. scispace.com This rigorous assessment ensures that computational models are used responsibly and effectively in the drug discovery pipeline. tum.de

Applications in Materials Science and Catalysis

Ligand Development for Transition Metal Catalysis (e.g., Palladium-catalyzed C-N coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-nitrogen (C-N) bonds, essential for synthesizing a vast array of pharmaceuticals, complex molecules, and organic materials. nih.govacs.org The success of these reactions heavily relies on the design of the ancillary ligand attached to the palladium center, which influences the catalyst's stability, activity, and selectivity. nih.govnih.gov

The 2-(azepan-1-yl)aniline scaffold serves as a valuable precursor for creating sophisticated ligands for such catalytic processes. The primary amine can be readily modified, while the tertiary amine of the azepane ring can act as a key coordinating atom. This structural feature is found in more complex and highly effective ligands used in modern cross-coupling reactions. For instance, the development of well-defined Pd(II) precatalysts often incorporates N-heterocyclic carbenes (NHCs) and various amine-based ligands to enhance catalytic activity and stability. nih.gov Aniline (B41778) derivatives are crucial in this context, serving as stabilizing ligands for these precatalysts, which are active in Buchwald-Hartwig amination and other cross-coupling reactions. nih.gov

While broad-spectrum ligands like BrettPhos and RuPhos are effective for a wide range of C-N cross-coupling reactions rsc.org, specialized ligands derived from scaffolds like this compound are synthesized for specific transformations. The synthesis of derivatives, such as 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline (B2946822), highlights the utility of the core structure as a platform for creating new ligands with tailored electronic and steric properties. The general procedure for such a palladium-catalyzed C-N coupling reaction is outlined in the table below.

Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

| Component | Role / Example | Typical Conditions |

|---|---|---|

| Aryl Halide | Substrate (e.g., Aryl chloride) | 1.0 equivalent |

| Amine | Coupling Partner (e.g., Aniline derivative) | 2.0 equivalents |

| Palladium Source | Precatalyst (e.g., [Pd(IPr)(AN)Cl₂]) | 1.0 mol% |

| Ligand | Ancillary Ligand (e.g., IPr, RuPhos) | 1:1 ratio with Pd |

| Base | Activator (e.g., Potassium tert-butoxide) | 2.0 equivalents |

| Solvent | Reaction Medium (e.g., 1,2-Dimethoxyethane) | 0.25 M |

| Temperature | Energy Input | 110 °C |

This table presents generalized conditions for a Buchwald-Hartwig cross-coupling reaction as described in the literature. nih.gov

Integration into Functional Materials (e.g., optoelectronic applications)

Organic materials with specific optoelectronic properties are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The performance of these materials is dictated by their molecular structure, which governs properties like light absorption, emission, and charge transport. rsc.org

The this compound moiety can be incorporated into larger molecular systems to modulate their electronic characteristics. The azepane group, acting as an electron-donating substituent, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated system. This tuning is critical for designing materials for optoelectronic devices. dergipark.org.tr

Research into related structures provides insight into the potential role of this compound. For example, studies on 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol have investigated its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. dergipark.org.tr Similarly, other complex molecules containing the azepan-1-yl group, such as 4-(azepan-1-yl)benzylidenemalononitrile, have been noted in the context of organic electronic materials. acs.org A polymer derived from a related aniline, poly-2-(1‐methylbut-2‐en-1‐yl)aniline, has been studied for its fluorescence and photoconductivity, demonstrating the relevance of such substituted anilines in creating photoactive thin films. lettersonmaterials.com The integration of the azepane-aniline scaffold can thus be a strategy to enhance the performance of functional organic materials.

Table 2: Optoelectronic Properties of Related Functional Materials

| Material Class | Key Structural Feature | Investigated Property | Potential Application | Reference |

|---|---|---|---|---|

| Substituted Phenol | 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol | Nonlinear Optical (NLO) Properties | Photonics, Optical Switching | dergipark.org.tr |

| Substituted Aniline Polymer | Poly-2-(1‐methylbut-2‐en-1‐yl)aniline | Fluorescence, Photoconductivity | Photoresistors, Sensors | lettersonmaterials.com |

Applications in Nuclear Waste Management (e.g., as part of BTPhen ligands)

The separation of highly radioactive minor actinides (like americium, Am) from lanthanides in spent nuclear fuel is a critical challenge in nuclear waste management. acs.orgescholarship.org This process, known as partitioning and transmutation (P&T), aims to reduce the long-term radiotoxicity of nuclear waste. The development of selective extractant ligands is central to the success of liquid-liquid extraction processes designed for this purpose. nih.gov

Among the most promising ligands are those based on the 1,10-phenanthroline (B135089) scaffold, which is pre-organized for metal chelation. acs.org BTPhen (2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline) and its derivatives are particularly effective, showing a high selectivity for actinides over lanthanides. reading.ac.uk

The this compound structure plays a role as a building block for modifying these sophisticated ligands. Specifically, the azepane moiety can be incorporated into side chains attached to the phenanthroline core to fine-tune the ligand's solubility and extraction properties. For example, a direct C-H dicarbamoylation of phenanthrolines has been developed to install amide functionalities. acs.org The synthesis of these amide groups can involve reagents like 2-(azepan-1-yl)-2-oxoacetic acid, which is derived from the azepane structure. acs.org Attaching such groups to the 2,9-positions of the phenanthroline creates ligands with enhanced extraction capabilities. These modifications are crucial for developing robust ligands that can function efficiently under the highly acidic conditions of nuclear waste streams. reading.ac.uknih.gov

Table 3: Components of a Functionalized BTPhen-type Ligand for Actinide Separation

| Component | Example Structure | Function |

|---|---|---|

| Core Scaffold | 1,10-Phenanthroline | Pre-organized N-donor platform for metal coordination. acs.orgreading.ac.uk |

| Chelating Arms | Bis-triazinyl or Bis-triazolyl groups at 2,9-positions | Provides strong N-donor atoms for selective actinide binding. reading.ac.uknih.gov |

| Functional Group | Amide side chains (e.g., derived from 2-(azepan-1-yl)-2-oxoacetic acid) | Modulates solubility, basicity, and extraction kinetics. acs.orgnih.gov |

Future Directions and Research Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of 2-(azepan-1-yl)aniline and its derivatives is an active area of research, with a growing emphasis on developing more sustainable and efficient chemical processes. Green chemistry principles—such as atom economy, use of renewable resources, and reduction of hazardous waste—are becoming central to these efforts. ijsetpub.com

Current synthetic routes often involve multi-step processes, including the nucleophilic substitution of a suitable precursor with azepane. evitachem.com For instance, a common method is the reaction of piperidine (B6355638) with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, which is then reacted with this compound. evitachem.com However, researchers are exploring greener alternatives to these traditional methods.

Key areas of development include:

Catalyst Innovation : The use of biocatalysts, such as enzymes, offers a promising route to synthesize complex organic compounds under mild conditions with high selectivity. ijsetpub.com Metal-free catalytic systems and procedures using more benign catalysts like palladium are also being investigated to reduce environmental impact. researchgate.netwhiterose.ac.uk

Alternative Solvents and Conditions : Research is moving towards the use of eco-friendly solvents, including water, supercritical fluids, and ionic liquids, to replace hazardous organic solvents. ijsetpub.com Furthermore, techniques like microwave irradiation and ultrasonic irradiation are being employed to accelerate reactions, reduce energy consumption, and improve yields, representing a cleaner and more efficient approach compared to conventional heating methods. scirp.org

One-Pot Reactions : The design of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, is a key strategy for improving efficiency. rsc.org This approach minimizes the need for purification of intermediate compounds, thereby saving time, resources, and reducing waste. rsc.orgrsc.org For example, a one-pot Strecker reaction using non-toxic cyanide sources has been developed for the synthesis of related α-aminonitriles. rsc.org

These advancements aim to make the synthesis of this compound derivatives not only more economically viable but also environmentally sustainable. ijsetpub.comrsc.org

Targeted Drug Discovery and Rational Design

The this compound framework is a valuable starting point in rational drug design, a strategy that involves creating new medications based on a deep understanding of the biological target. bbau.ac.in Researchers modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. bbau.ac.incore.ac.uk

A significant area of application for derivatives of this compound is in the development of kinase inhibitors for cancer therapy. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. cardiff.ac.ukrsc.org

Case Study: CDK9 Inhibitors Cyclin-dependent kinase 9 (CDK9) is a key target in cancer research. In one study, researchers synthesized a series of 2,4,5-trisubstituted pyrimidines, including a compound incorporating the this compound moiety, to act as CDK9 inhibitors. cardiff.ac.uk The goal was to improve selectivity for CDK9 over other kinases like CDK2. The study found that introducing bulky groups at the meta positions of the aniline (B41778) ring generally increased selectivity for CDK9. cardiff.ac.uk

| Compound ID | Structure Modification on Aniline Ring | Selectivity (CDK9 vs. CDK2) |

| 30v | Mono-substituted | 9-fold |

| 30w | Di-substituted with azepan-1-yl | Data indicates improved selectivity over mono-substituted versions. cardiff.ac.uk |

| 30ae | Di-substituted with different bulky group | 30-fold |

This table illustrates the principles of rational design, where systematic structural modifications are made to optimize biological activity. Data sourced from a study on CDK9 inhibitors. cardiff.ac.uk

Case Study: Nek2 Inhibitors In another study, 2-arylamino-6-ethynylpurines were developed as irreversible inhibitors of Nek2 kinase, another important cancer target. A derivative containing the azepane ring, (E)-6-(2-(Azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine, was synthesized as part of this research, highlighting the utility of the azepane group in creating potent and selective kinase inhibitors. rsc.org

The process of rational drug design often leads to the identification of a "lead compound," which serves as the starting point for further chemical modifications to optimize its drug-like properties. bbau.ac.in Derivatives of this compound have shown potential as lead compounds in the discovery of new therapeutic agents. evitachem.comnih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and interactions, thereby accelerating the design and discovery process. researchgate.netontosight.ai For this compound and its derivatives, these methods provide crucial insights into their behavior at the molecular level.

Key Computational Techniques:

Density Functional Theory (DFT) : DFT calculations are used to explore molecular properties such as electronic structure, stability, and reactivity. researchgate.net This method can predict the optimized geometry of the molecule and analyze its frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and kinetic stability. researchgate.net

Molecular Docking : This technique simulates the binding of a molecule (ligand) to the active site of a target protein (receptor). core.ac.ukresearchgate.net It is widely used in drug discovery to predict the binding affinity and orientation of potential drug candidates, helping to rationalize their biological activity. core.ac.uk For example, docking studies can reveal key interactions, such as hydrogen bonds, between a this compound derivative and its protein target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. core.ac.uk Both 2D- and 3D-QSAR approaches are valuable for optimizing lead compounds and predicting the activity of novel, untested molecules. core.ac.uk

Collision Cross Section (CCS) Prediction : Computational tools can predict physical properties like the collision cross section, which is relevant for analytical techniques such as ion mobility-mass spectrometry. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.15428 | 141.6 |

| [M+Na]+ | 213.13622 | 144.6 |

| [M-H]- | 189.13972 | 146.6 |

| [M+K]+ | 229.11016 | 146.0 |

| [M]+ | 190.14645 | 132.2 |

This interactive table presents computationally predicted data for this compound, showcasing the application of predictive modeling. uni.lu

These computational methods reduce the need for extensive and costly laboratory experiments by allowing researchers to prioritize the synthesis of the most promising compounds. core.ac.uk

Exploration of New Application Areas in Chemical Biology and Materials Science

While much of the focus on this compound has been in medicinal chemistry, its unique structural and chemical properties make it a candidate for exploration in other scientific domains, particularly chemical biology and materials science. evitachem.comsigmaaldrich.com

Chemical Biology In chemical biology, small molecules are used as tools or probes to study and manipulate biological systems. The this compound scaffold could be used to develop:

Molecular Probes : These are molecules designed to interact with specific biological targets, such as proteins, to help visualize or quantify biological processes. evitachem.com The structural features of this compound could be modified to incorporate fluorescent tags or reactive groups for this purpose.

Inhibitor Scaffolds : Beyond therapeutic use, inhibitors based on this scaffold can be used in laboratory settings to study the function of specific enzymes or pathways in disease models. evitachem.com

Materials Science In materials science, the focus is on designing and synthesizing materials with specific properties. The aniline and azepane components of the molecule offer functional handles for polymerization or incorporation into larger structures. Potential applications include:

Specialty Chemicals : The compound can serve as a building block for the synthesis of more complex specialty chemicals. evitachem.com

Dyes and Pigments : Aniline derivatives are fundamental components in the dye industry. The this compound structure could be functionalized to create novel dyes or pigments with unique colorimetric or photophysical properties.

Polymer Science : The amine group on the aniline ring provides a reactive site for incorporation into polymers, potentially creating materials with tailored thermal, mechanical, or electronic properties.

The exploration of these new application areas represents a significant avenue for future research, potentially unlocking novel functionalities and uses for this compound and its derivatives beyond their established role in drug discovery. evitachem.com

Q & A

Q. What are the common synthetic routes for preparing 2-(azepan-1-yl)aniline, and what purification methods are recommended?

The synthesis of azepane-containing anilines typically involves nucleophilic substitution or coupling reactions. For example, 5-(azepan-1-yl)-2-chloroaniline (a structural analog) is synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize byproducts. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Post-synthesis, analytical techniques like HPLC or TLC are critical to verify purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- 1H/13C NMR : The azepane ring protons appear as multiplet signals between δ 1.4–2.1 ppm, while aromatic protons resonate as doublets (δ 6.5–7.3 ppm). The amine (-NH2) group may show broad singlet suppression due to exchange with D2O .

- IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N) confirm functional groups.

- MS : The molecular ion peak ([M+H]+) should match the theoretical molecular weight (e.g., 218.29 g/mol for C12H18N2). Fragmentation patterns (e.g., loss of azepane or NH2 groups) validate the structure .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The primary amine group enables electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions. The azepane ring’s nitrogen can act as a weak base, facilitating alkylation or acylation under mild conditions (e.g., K2CO3 in DMF). For example, bromomethyl derivatives undergo SN2 reactions to form polymerizable monomers for conductive materials . Steric hindrance from the azepane ring may reduce reactivity at the meta position .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of this compound derivatives in electrophilic aromatic substitution reactions?